

Application Note: Quantification of Paspaline in Fungal Extracts

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Compound of Interest

Compound Name: Paspaline

Cat. No.: B1678556

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Paspaline is a tremorgenic mycotoxin belonging to the indole-diterpenoid class of fungal secondary metabolites.[1][2] It is produced by various fungal species, including *Claviceps paspali*, *Penicillium*, and *Aspergillus* species.[2][3][4][5] **Paspaline** and its derivatives are of significant interest due to their potential neurotoxic effects in mammals and their role as precursors to more complex mycotoxins like paxilline and paspalitrems.[5][6] Accurate quantification of **paspaline** in fungal extracts is crucial for toxicological risk assessment, quality control of agricultural commodities, and for research into the biosynthesis and biological activity of these compounds.[7] This application note provides detailed protocols for the extraction, cleanup, and quantification of **paspaline** from fungal cultures using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Data Presentation: Quantitative Method Performance

The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and available instrumentation. Below is a summary of typical quantitative performance parameters for the described methods.

Parameter	HPLC-UV	UHPLC-MS/MS
Principle	Chromatographic separation followed by UV absorbance detection.	Chromatographic separation followed by mass-based detection and fragmentation.[8]
Specificity	Moderate (based on retention time and UV spectrum).	Very High (based on parent and product ion masses).[8]
Limit of Detection (LOD)	~50 ng/mL[9]	0.05 ng/mL[8]
Limit of Quantification (LOQ)	~150 ng/mL[9]	0.15 ng/mL[8]
Linearity (r^2)	> 0.998[9]	> 0.999[8]
Accuracy (% Recovery)	90 - 105%[9]	95 - 105%[8]
Precision (%RSD)	< 5%[9]	< 5%[8]
Sample Throughput	Moderate	High
Cost per Sample	Low	High
Expertise Required	Moderate	High

Experimental Protocols

Fungal Culture and Paspaline Extraction

This protocol describes the general procedure for extracting **paspaline** from fungal cultures.

Materials:

- Fungal culture (e.g., grown on solid rice medium or in liquid potato dextrose broth)[1][10]
- Ethyl acetate or a mixture of acetonitrile/water (80:20, v/v)[1][8]
- Erlenmeyer flasks
- Orbital shaker or ultrasonicator
- Whatman No. 1 filter paper or equivalent

- Rotary evaporator
- Lyophilizer or drying oven (40-50 °C)[9]
- Grinder or mortar and pestle

Procedure:

- Harvesting and Drying: Harvest the fungal mycelium and substrate. Lyophilize or oven-dry the culture at 40-50 °C to a constant weight.[9]
- Grinding: Grind the dried fungal material into a fine powder.[9]
- Solvent Extraction:
 - Weigh a known amount of the powdered fungal material (e.g., 10 g) into an Erlenmeyer flask.[9]
 - Add the extraction solvent (e.g., 100 mL of ethyl acetate). The ratio of solvent to material may need to be optimized.
 - Agitate the mixture on an orbital shaker at 200 rpm for 4 hours at room temperature or use an ultrasonicator for 30 minutes.[9]
- Filtration and Concentration:
 - Filter the extract through Whatman No. 1 filter paper to remove solid debris.[9]
 - Concentrate the filtrate under reduced pressure using a rotary evaporator at 40 °C to obtain a crude extract.[9]

Sample Clean-up (Optional but Recommended)

A Solid-Phase Extraction (SPE) step can be employed for cleaner samples, which is particularly important for trace-level analysis.

Materials:

- C18 SPE cartridge (e.g., 500 mg, 6 mL)[9]

- Methanol
- Water
- Nitrogen gas stream

Procedure:

- Reconstitution: Reconstitute the crude extract in a minimal amount of a solvent compatible with the SPE cartridge (e.g., 20% methanol in water).[\[9\]](#)
- Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.[\[9\]](#)
- Sample Loading: Load the reconstituted extract onto the conditioned cartridge.
- Washing: Wash the cartridge with a low-organic-content solvent (e.g., 20% methanol in water) to remove polar impurities.[\[9\]](#)
- Elution: Elute the **paspaline** and related compounds with a higher concentration of organic solvent (e.g., 80% methanol or acetonitrile).
- Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.[\[9\]](#)

HPLC-UV Quantification Protocol

This method is suitable for the quantification of **paspaline** when reference standards are available and high sensitivity is not required.[\[9\]](#)

Instrumentation:

- HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[\[9\]](#)
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[\[9\]](#)

Chromatographic Conditions:

- Mobile Phase A: Water with 0.1% formic acid.[9]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient might start at 60% A and 40% B, moving to a higher concentration of B over 20-25 minutes to elute the compound.
- Flow Rate: 1.0 mL/min.[9]
- Injection Volume: 10 µL.[9]
- Column Temperature: 30 °C.[9]
- Detection: UV detection at 230 nm and 280 nm.[9]

Quantification:

- Prepare a calibration curve using **paspaline** analytical standards of known concentrations.
- Quantify **paspaline** in the samples by comparing the peak area to the calibration curve.

UHPLC-MS/MS Quantification Protocol

This method provides high sensitivity and selectivity, making it ideal for trace-level detection and confirmation of **paspaline**.[9]

Instrumentation:

- UHPLC system coupled to a triple quadrupole (QQQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.[9]
- C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[8]

Chromatographic Conditions:

- Mobile Phase A: Water with 0.1% formic acid.[8]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

- Gradient: A typical gradient would be a rapid increase from 5% B to 95% B over 5 minutes. [8]
- Flow Rate: 0.3 mL/min.[8]
- Injection Volume: 2-5 μ L.[8][9]
- Column Temperature: 40 $^{\circ}$ C.[8][9]

Mass Spectrometer Settings (Representative for ESI+):

- Ionization Mode: Positive Electrospray Ionization (ESI+).[9]
- Capillary Voltage: 3.5 kV.[9]
- Source Temperature: 120-150 $^{\circ}$ C.[8][9]
- Desolvation Temperature: 400 $^{\circ}$ C.[8]
- Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for **paspaline** need to be determined using a standard. For **paspaline** ($C_{28}H_{39}NO_2$), the protonated molecule $[M+H]^+$ would be at m/z 422.3.

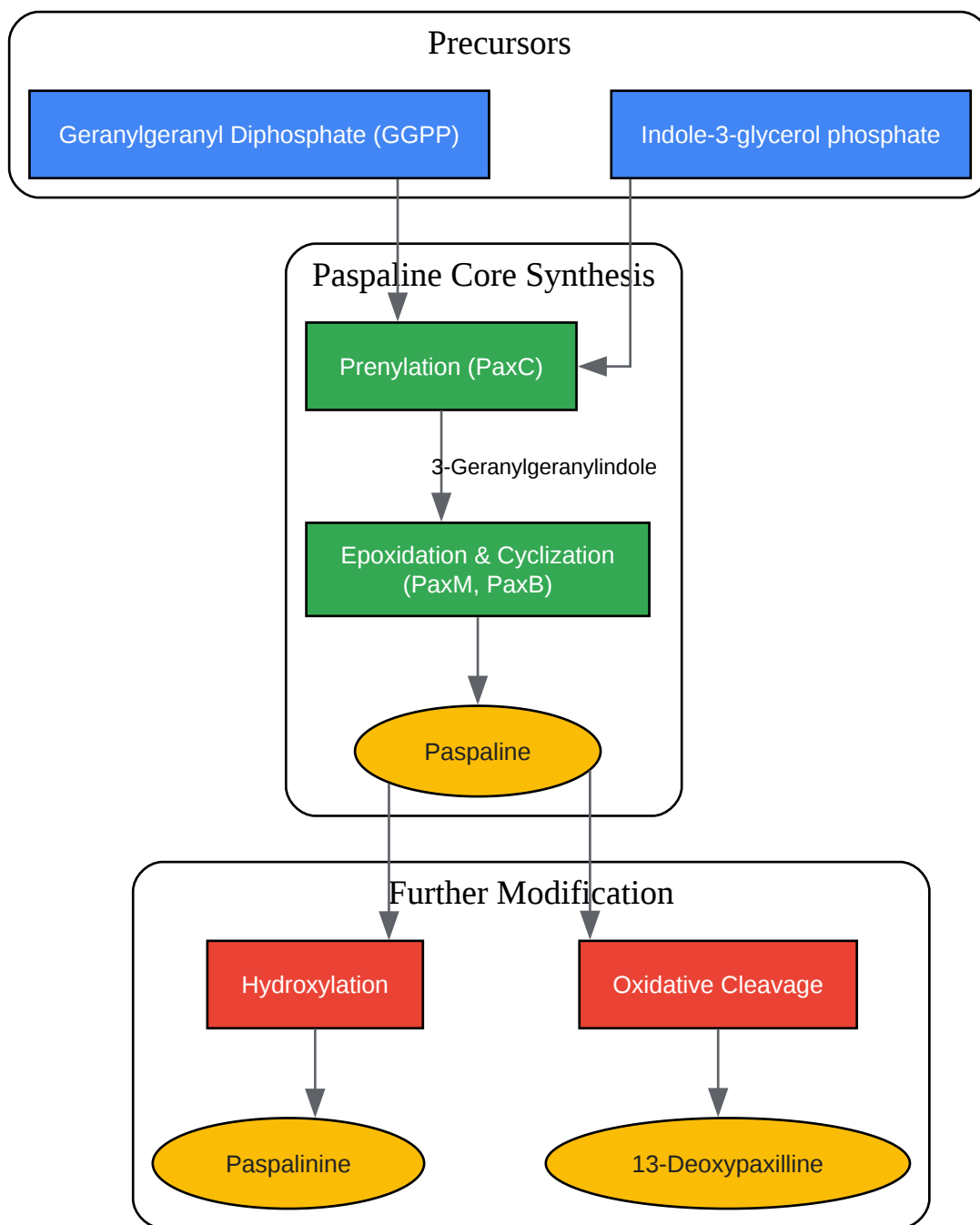
Quantification:

- Quantification is performed using a calibration curve constructed from **paspaline** standards. An isotopically labeled internal standard is recommended for the highest accuracy.

Mandatory Visualizations



Caption: Experimental workflow for **paspaline** quantification.



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